molecular formula C17H15N3O2S B14718669 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- CAS No. 10440-82-1

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-

Cat. No.: B14718669
CAS No.: 10440-82-1
M. Wt: 325.4 g/mol
InChI Key: WXAIYTOYMDWFHD-UHFFFAOYSA-N
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Description

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under tetrahydrofuran solvent medium, which provides good yields of the desired product . Another method involves the cyclization of corresponding acids upon condensation and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its unique structural features and the presence of a sulfonyl group, which can enhance its biological activity and specificity

Properties

CAS No.

10440-82-1

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)23(21,22)20-11-13-10-18-19-17(13)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,18,19)

InChI Key

WXAIYTOYMDWFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C4=CC=CC=C42)NN=C3

Origin of Product

United States

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